molecular formula C9H11NO3 B2466563 N-hydroxy-L-phenylalanine CAS No. 14668-24-7

N-hydroxy-L-phenylalanine

Cat. No. B2466563
CAS RN: 14668-24-7
M. Wt: 181.191
InChI Key: VTPJSQTVPKSYCB-QMMMGPOBSA-N
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Description

N-hydroxy-L-phenylalanine is a derivative of the amino acid phenylalanine . It is involved in various biochemical reactions, including the conversion of L-phenylalanine to N-hydroxy-L-phenylalanine by a reduced [NADPH-hemoprotein reductase] and oxygen .

Scientific Research Applications

Enzymatic Role in Amino Acid Metabolism

N-hydroxy-L-phenylalanine is closely related to phenylalanine, an essential amino acid involved in various metabolic processes. Phenylalanine hydroxylase (PheH) is a crucial enzyme that catalyzes the hydroxylation of L-phenylalanine (L-Phe) to L-tyrosine, an essential step in phenylalanine metabolism. This reaction is significant in preventing phenylalanine accumulation in the body, which can lead to disorders like phenylketonuria (PKU) (Zhang, Ames, & Walsh, 2011).

Phenylketonuria Research

Research into phenylketonuria (PKU) has revealed insights into the role of enzymes related to phenylalanine metabolism. PKU is a metabolic disorder resulting from a deficiency in phenylalanine hydroxylase, leading to elevated phenylalanine levels. Studies have examined the genetic, molecular, and biochemical aspects of this disorder, providing valuable information on phenylalanine's metabolic pathways (Mitchell, Trakadis, & Scriver, 2011).

Biochemical Characterization of Phenylalanine-Derived Compounds

Research has also focused on characterizing compounds derived from phenylalanine, such as tyrosine. This includes studying the binding and domain organization in enzymes like human phenylalanine hydroxylase, which plays a crucial role in converting phenylalanine to tyrosine. Such studies help understand the structural and functional aspects of these enzymes (Thórólfsson et al., 2002).

Exploration of Therapeutic Approaches in Metabolic Disorders

Significant research has been directed toward developing therapeutic approaches for metabolic disorders involving phenylalanine, like PKU. This includes the study of various treatments, dietary management, and potential future interventions like gene therapy (Spronsen, 2010).

Industrial Applications in Amino Acid Production

Beyond medical research, there are studies on optimizing the production of amino acids like L-phenylalanine for food and medicinal applications. This includes exploring enzymatic pathways and genetic modifications in microorganisms to enhance phenylalanine production, which is vital for industrial applications (Ding et al., 2016).

Future Directions

Future research directions could include the efficient biosynthesis of L-phenylalanine from inexpensive aromatic precursors . Additionally, the sensing, uptake, and catabolism of L-phenylalanine during 2-Phenylethanol biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae could be explored .

properties

IUPAC Name

(2S)-2-(hydroxyamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,8,10,13H,6H2,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPJSQTVPKSYCB-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-L-phenylalanine

CAS RN

14668-24-7
Record name (2S)-2-(N-hydroxyamino)-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
31
Citations
Y Kato, T Tsuda, Y Asano - Biochimica et Biophysica Acta (BBA)-Proteins …, 2007 - Elsevier
… Indeed, we were able to show that this organism possesses an enzyme that converts N-hydroxy-l-phenylalanine (NHP) to Z-phenylacetaldoxime (Z-PAOx), and optimized the cultivation …
Number of citations: 20 www.sciencedirect.com
SJ Kim, DH Kim, JD Park, JR Woo, Y Jin… - Bioorganic & medicinal …, 2003 - Elsevier
Optically active N-formyl-N-hydroxy-α-phenylalanine methylamide (1) and N-formyl-N-hydroxy-β-phenylalanine methylamide (2) were evaluated as inhibitors for thermolysin (TLN) to …
Number of citations: 9 www.sciencedirect.com
VI Bunik, JV Schloss, JT Pinto, N Dudareva… - … in enzymology and …, 2011 - ncbi.nlm.nih.gov
… in which N-hydroxy-l-phenylalanine is oxidatively decarboxylated to z-phenylacetaldoxime. The enzyme that catalyzes this reaction, tentatively named N-hydroxy-l-phenylalanine …
Number of citations: 29 www.ncbi.nlm.nih.gov
K Noge, M Abe, S Tamogami - Molecules, 2011 - mdpi.com
… Purification and partial characterization of N-hydroxy-L-phenylalanine decarboxylase/oxidase from Bacillus sp. strain OxB-1, an enzyme involved in aldoxime biosynthesis in the “…
Number of citations: 13 www.mdpi.com
A Marcobal, B De Las Rivas, JM Landete… - Critical reviews in …, 2012 - Taylor & Francis
… Purification and partial characterization of N-hydroxy-L-phenylalanine decarboxylase/oxidase from Bacillus sp. strain OxB-1, an enzyme involved in aldoxime biosynthesis in the “…
Number of citations: 175 www.tandfonline.com
M Sørensen, EHJ Neilson, BL Møller - Molecular Plant, 2018 - cell.com
Oximes (R 1 R 2 C=NOH) are nitrogen-containing chemical constituents that are formed in species representing all kingdoms of life. In plants, oximes are positioned at important …
Number of citations: 95 www.cell.com
Y Ashani, I Silman - The chemistry of hydroxylamines, oximes and …, 2008 - thevespiary.org
… It is of interest that the enzyme responsible for bacterial conversion of N-hydroxy-L-phenylalanine to phenacetylaldoxime, an oxidative decarboxylation reaction, lacks heme or flavin …
Number of citations: 17 www.thevespiary.org
E Perez-Matas, P Garcia-Perez, B Miras-Moreno… - Plants, 2023 - mdpi.com
… cells, two universal precursors and their derivatives were analyzed in the elicitation experiments: L-phenylalanine and its derivatives (N-hydroxy-L-phenylalanine and N,N-dihydroxy-L-…
Number of citations: 9 www.mdpi.com
MES Sørensen, AJ Wood, DD Cameron, MA Brockhurst - Current biology, 2021 - cell.com
Partner switching plays an important role in the evolution of symbiosis, enabling local adaptation and recovery from the breakdown of symbiosis. Because of intergenomic epistasis, …
Number of citations: 9 www.cell.com
R Rädisch, M Pátek, B Křístková, M Winkler, V Křen… - Microorganisms, 2022 - mdpi.com
… Purification and partial characterization of N-hydroxy-l-phenylalanine decarboxylase/oxidase from Bacillus sp. strain OxB-1, an enzyme involved in aldoxime biosynthesis in the “…
Number of citations: 4 www.mdpi.com

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